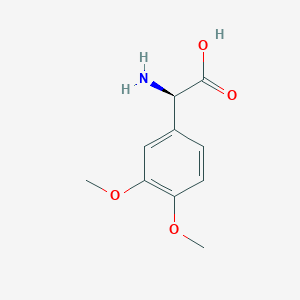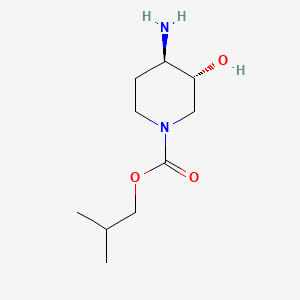
5-(Aminomethyl)pyrazin-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyrazin-2-ol dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3O and a molecular weight of 198.05 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(Aminomethyl)pyrazin-2-ol dihydrochloride typically involves the reaction of pyrazin-2-ol with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5-(Aminomethyl)pyrazin-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Aminomethyl)pyrazin-2-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)pyrazin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with the target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
5-(Aminomethyl)pyrazin-2-ol dihydrochloride can be compared with other similar compounds, such as:
Pyrazin-2-ol: The parent compound, which lacks the aminomethyl group.
5-(Methylamino)pyrazin-2-ol: A derivative with a methyl group instead of an aminomethyl group.
5-(Hydroxymethyl)pyrazin-2-ol: A derivative with a hydroxymethyl group instead of an aminomethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H9Cl2N3O |
|---|---|
Poids moléculaire |
198.05 g/mol |
Nom IUPAC |
5-(aminomethyl)-1H-pyrazin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-1-4-2-8-5(9)3-7-4;;/h2-3H,1,6H2,(H,8,9);2*1H |
Clé InChI |
JOGNZWQSHXVZTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=O)N1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



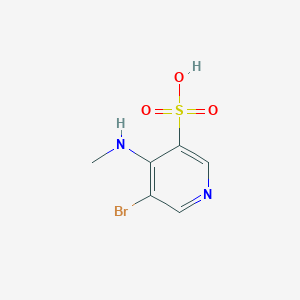

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
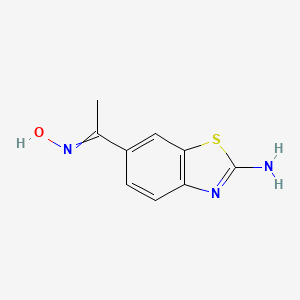
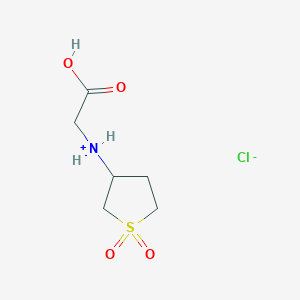
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
